Cyanine5 alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

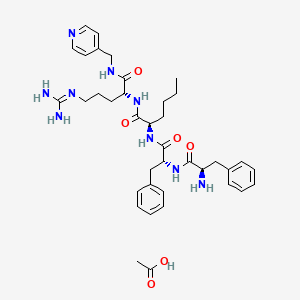

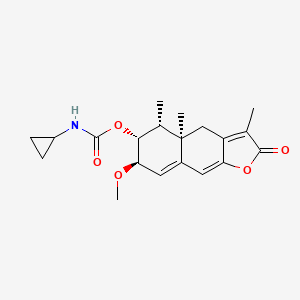

Cyanine5 alkyne, also known as Alkyne-Cy5, is a fluorescent dye . It is used to label azide proteins and can be used to analyze post-translational modifications of proteins, glycosylation, etc . It can also be used as a mitochondrial OXPHOS inhibitor to inhibit the growth of cancer stem cells (CSC) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of alkynes can utilize the E2 elimination reaction . During the mechanism of an E2 reaction, a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond .Molecular Structure Analysis

The molecular weight of Cyanine5 alkyne is 556.18 . Its molecular formula is C35H42ClN3O . It is a dark blue powder . It is not water-soluble but can be dissolved in DMF or DMSO before reaction and added to an aqueous reaction mixture .Chemical Reactions Analysis

Alkynes, including Cyanine5 alkyne, can undergo various reactions . These include reactions with halogens and halogen acids . The presence of two pi bonds in the alkyne allows for the addition of HX to occur twice .Physical And Chemical Properties Analysis

Alkynes are slightly electronegative in nature . The triply bonded carbon atoms in alkynes are sp hybridized . This makes alkynes, including Cyanine5 alkyne, slightly acidic .Applications De Recherche Scientifique

Bioorthogonal Labeling of Cell-Surface Carbohydrates : Cyanine dyes, including those functionalized with alkynes, are used for bioorthogonal click reactions. These reactions are valuable in labeling metabolically incorporated sugar-azides on cell surfaces, allowing for high-resolution visualization of cell-surface glycans (Mertsch et al., 2016).

Nickel-Catalyzed Carbocyanation of Alkynes : Cyanine5 alkyne plays a role in the carbocyanation of alkynes, a process that involves the addition of allyl cyanides across alkynes. This reaction is crucial in synthesizing polysubstituted hexadienenitriles with specific stereo- and regiochemistry, which have applications in pharmaceutical and material sciences (Hirata et al., 2009).

Bio- and Bioorthogonal Conjugation : Monofunctional carbocyanine dyes, including those with alkyne groups, are developed for biological applications. These dyes demonstrate strong Near-Infrared (NIR) fluorescence, making them useful in bioorthogonal labeling schemes through dipolar cycloaddition "click" reactions (Shao, Weissleder, & Hilderbrand, 2008).

Optical Imaging and Drug Delivery : Cyanine reactivity, including that of cyanine5 alkyne, is harnessed for optical imaging and drug delivery applications. Cyanine dyes are valuable in fluorescence-based applications, and their chemical features can be manipulated for imaging and drug delivery in complex physiological settings (Gorka, Nani, & Schnermann, 2018).

Synthesis of Fluorescent Dyes for Biological Applications : The synthesis of cyanine dyes, such as Cy5 derivatives, is advanced for various biological applications. These dyes are used in DNA dye aggregate structures for potential development in light-harvesting devices and room-temperature quantum computers (Meares et al., 2022).

Safety And Hazards

Orientations Futures

Cyanine5 alkyne has potential for future development in alkyne chemistry . It can be used to label organic small molecules, proteins, peptides, and amino-containing RNA or DNA . It has potential applications in the study of protein post-translational modifications, glycosylation, and cancer stem cell growth inhibition .

Propriétés

IUPAC Name |

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWXUNAERRNFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanine5 alkyne | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)